molecular formula C7H3FIN B1442294 2-Fluoro-3-iodobenzonitrile CAS No. 211943-27-0

2-Fluoro-3-iodobenzonitrile

Cat. No. B1442294
M. Wt: 247.01 g/mol
InChI Key: AFNXALOPDDVLMA-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzonitrile is a chemical compound with the molecular formula C7H3FIN . It is a solid substance and is considered a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodobenzonitrile consists of a benzene ring with a fluorine atom and an iodine atom attached at the 2nd and 3rd positions respectively, and a nitrile group attached at the 1st position . The exact spatial configuration and bond lengths would require more advanced analysis techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2-Fluoro-3-iodobenzonitrile is a solid substance . It has a molecular weight of 247.01 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

  • Pharmaceutical Intermediates

    • 2-Fluoro-4-iodobenzonitrile is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Synthesis of Substituted Indazoles

    • 2-Fluoro-5-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles . Indazoles are a type of heterocyclic aromatic organic compound. This class of compounds has various applications in medicinal chemistry.
  • Synthesis of 4-Phenoxy Benzamide Riboside

    • 2-Fluoro-5-iodobenzonitrile participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .
  • Synthesis of 5-Iodo-1-Methyl-1H-Indazol-3-Amine

    • 2-Fluoro-5-iodobenzonitrile may be used in the synthesis of 5-iodo-1-methyl-1H-indazol-3-amine .
  • Synthesis of 1-(2-Pyridinyl)-2-(4-quinolinyl)ethanone

    • 2-Fluoro-5-iodobenzonitrile may be used in the synthesis of 1-(2-Pyridinyl)-2-(4-quinolinyl)ethanone .
  • Synthesis of 5-Substituted-3-Amino Indazoles

    • 2-Fluoro-5-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles .

Safety And Hazards

2-Fluoro-3-iodobenzonitrile is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its fumes, mist, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling it .

properties

IUPAC Name

2-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXALOPDDVLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728869
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodobenzonitrile

CAS RN

211943-27-0
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 16.8 mL, 42 mmol) was added dropwise to a stirred solution of 2,2,6,6-tetramethylpiperidine (6.90 mL, 141 mmol) in tetrahydrofuran (60 mL) at −78° C. The mixture was stirred for 30 minutes at −50° C. then 2-fluorobenzonitrile (4.4 g, 37 mmol) in tetrahydrofuran (25 mL) was added dropwise to the mixture at −78° C. The reaction was warmed to −50° C. over a 30 minute period and then recooled to −78° C. and a solution of iodine (10.20 g, 40 mmol) in tetrahydrofuran (25 mL) was added. Then the mixture was warmed to ambient temperature. After 1 hour, saturated aqueous sodium thiosulphate solution was added to the reaction and the mixture was extracted with diethyl ether. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (20:1 hexanes/ethyl acetate) gave the title compound (7.86 g, 87%) as a solid.
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Lin, J Busch-Petersen, J Deng, C Edwards, Z Zhang… - Synlett, 2008 - thieme-connect.com
… 2 ZnTMP generated in situ to produce the corresponding aryldiethyl zincate, which was subsequently quenched with an excess of I 2 to produce 5-bromo-2-fluoro-3-iodobenzonitrile (7) …
Number of citations: 8 www.thieme-connect.com
RA Lewis, KJ Toyne, JJ West, MK Wilson - Journal of the Chemical …, 1998 - pubs.rsc.org
A combination of conventional electrophilic aromatic substitution reactions and low-temperature ortho-directed lithiations has been used in the efficient synthesis of some novel highly …
Number of citations: 17 pubs.rsc.org

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